![molecular formula C13H9ClF3N3S2 B2615079 (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea CAS No. 1796964-15-2](/img/structure/B2615079.png)
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains a thiourea group, a sulfanyl group, and a pyridine ring with a trifluoromethyl group and a chloro group. Thioureas are used in various applications, including as intermediates in chemical synthesis and in pharmaceuticals . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiourea group attached to a phenyl ring, which is further substituted with a sulfanyl group linked to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the thiourea group might undergo reactions with electrophiles, and the pyridine ring might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group and the pyridine ring could impact the compound’s polarity, acidity/basicity, and stability .科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of thiourea derivatives, including (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea, have been extensively studied. These compounds are synthesized through various chemical reactions, and their structures are elucidated using techniques such as FT-IR, NMR, and mass spectrometry. For instance, the synthesis of thiourea derivatives has been explored for their potential in binding to DNA and inhibiting cancer cell growth, highlighting their relevance in medicinal chemistry and oncology research (Mushtaque et al., 2016).
Molecular Docking and DNA Binding
The molecular docking and DNA binding capabilities of thiourea derivatives demonstrate their potential as therapeutic agents. Studies have shown that these compounds can effectively bind to DNA, with binding constants indicating strong interactions. This property is crucial for the development of drugs targeting genetic diseases and cancer (Mushtaque et al., 2016).
Cytotoxicity and Anticancer Activity
The cytotoxicity and anticancer activities of thiourea derivatives are significant areas of research. These compounds have been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth. The IC50 values obtained from these studies help in assessing the efficacy of these compounds as anticancer agents (Mushtaque et al., 2016).
Theoretical Studies and DFT Analyses
Theoretical studies, including density functional theory (DFT) analyses, play a crucial role in understanding the properties and reactivity of thiourea derivatives. These studies provide insights into the electronic structure, chemical potential, and hardness of the compounds, aiding in the design of molecules with enhanced biological activity (Mushtaque et al., 2016).
作用機序
将来の方向性
The future directions for research on this compound would depend on its intended application. For example, if it’s being studied for use in pharmaceuticals or agrochemicals, future research might focus on improving its synthesis, understanding its mechanism of action, or optimizing its physical and chemical properties .
特性
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3S2/c14-10-5-7(13(15,16)17)6-19-11(10)22-9-3-1-8(2-4-9)20-12(18)21/h1-6H,(H3,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZQWWHJRBUNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2614997.png)
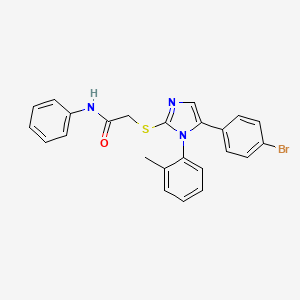
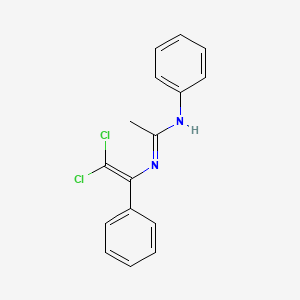

![Ethyl 4-[[2-[[5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2615001.png)
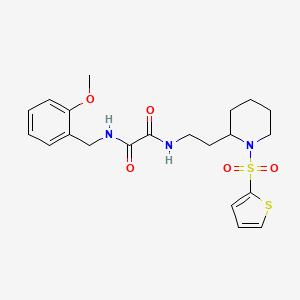
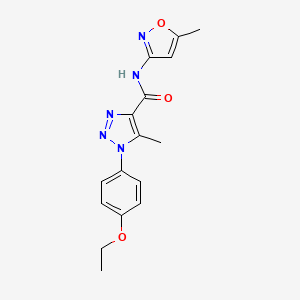
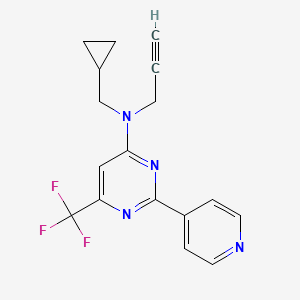
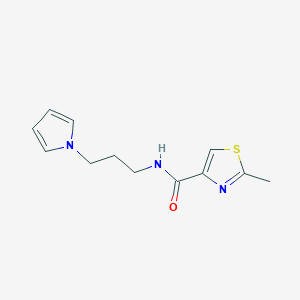
![6-chloro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2615010.png)
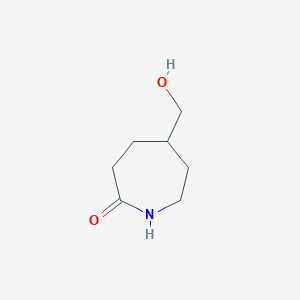
![3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2615013.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2615018.png)
